molecular formula C14H16FNO4 B2770518 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2034307-73-6

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one

Cat. No. B2770518
M. Wt: 281.283
InChI Key: HNOWYQUSZMNQFU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Synthesis and Structural Characterization

Research on azetidin-2-ones and related compounds has focused extensively on their synthesis and structural characterization, providing a foundation for understanding their potential therapeutic applications. For example, azetidin-2-ones have been studied for their antimitotic properties, with different substituents on the lactam positions showing varied biological activities (Twamley, O’Boyle, & Meegan, 2020). Similarly, the synthesis of bicyclic tetrahydrofuran-fused β-lactams from azetidin-2-ones has been demonstrated, highlighting the versatility of these compounds in generating novel chemical structures (Mollet, D’hooghe, & Kimpe, 2012).

Antimicrobial and Antitubercular Activities

Azetidin-2-one derivatives have shown promising antimicrobial and antitubercular activities. A study on novel trihydroxy benzamido azetidin-2-one derivatives found them effective against various bacterial strains, including drug-resistant ones, indicating their potential as new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).

Antinociceptive and Anti-inflammatory Properties

The design and synthesis of thiazolopyrimidine derivatives based on azetidin-2-one structures have been explored for their antinociceptive and anti-inflammatory properties. This research underscores the therapeutic potential of these compounds in managing pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).

Novel Synthesis Methods

Innovative synthesis methods for azetidin-2-ones have been developed, such as the use of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for creating a variety of compounds with potential therapeutic applications. These methods expand the toolbox for developing new drugs and studying their biological effects (Dao Thi et al., 2018).

Safety And Hazards

This would involve a look at the safety and hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-9(14(17)16-6-10(5-15)7-16)20-11-2-3-12-13(4-11)19-8-18-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOWYQUSZMNQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)CF)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one

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